3,5-Diphenyl-1H-pyrazole
Overview
Description
3,5-Diphenyl-1H-pyrazole is a compound obtained through the condensation of dibenzoylmethane and thiosemicarbazide. It has been studied for various chemical and physical properties, including its synthesis methods, molecular structure, and potential applications in different fields due to its unique characteristics.
Synthesis Analysis
The synthesis of 3,5-Diphenyl-1H-pyrazole involves a condensation reaction between dibenzoylmethane and thiosemicarbazide in acetic acid, utilizing both conventional heating and microwave irradiation methods. This process highlights the compound's accessible synthesis routes for further chemical and pharmacological investigations (Akbas et al., 2017).
Molecular Structure Analysis
The molecular structure of 3,5-Diphenyl-1H-pyrazole has been confirmed through various spectroscopic methods, including IR, ^1H, and ^13C NMR, along with X-ray diffraction. The geometry optimization was performed using density functional theory (DFT) methods, emphasizing the compound’s stable structure suitable for further modification and analysis (Akbas et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 3,5-Diphenyl-1H-pyrazole includes its participation in various chemical reactions, such as photocyclisation with high quantum yield and homolytic cleavage of carbon–halogen bonds assisted by intramolecular radical complexation. These reactions demonstrate the compound's versatility and potential as a building block in organic synthesis (Grimshaw & Silva, 1979).
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- Synthesis Methods : 3,5-Diphenyl-1H-pyrazole is synthesized via condensation reactions involving dibenzoylmethane and thiosemicarbazide, among other methods. The synthesized compound's structure is confirmed through various spectroscopic techniques and geometry optimization is conducted using density functional theory (DFT) methods (Akbas et al., 2017).
- Structural Characteristics : The molecule's structure, including the dihedral angles formed by phenyl rings with the pyrazole ring, is explored through X-Ray crystallography and is found to crystallize in certain monoclinic space groups (Kansız et al., 2018).
Biological and Pharmacological Research :
- Cytotoxic and Oxidative Effects : 3,5-Diphenyl-1H-pyrazole's cytotoxic and oxidative effects on human peripheral blood cells are investigated, highlighting its potential application in medical research (Akbas et al., 2017).
- Antimicrobial and Antioxidant Activities : Compounds derived from 3,5-Diphenyl-1H-pyrazole are synthesized and evaluated for their antimicrobial activities against various bacteria and their potential as corrosion inhibitors. Their chemical structures are correlated with these activities, suggesting potential applications in antimicrobial treatments and corrosion prevention (Sayed et al., 2018).
- Pharmacological Activities : Derivatives of 3,5-Diphenyl-1H-pyrazole exhibit antiarrhythmic, sedative, and platelet antiaggregating activities, suggesting their potential use in developing new pharmacological agents (Bruno et al., 1990).
Electrochemical and Material Science Applications :
- Electrocatalyzed Reactions : The electrocatalyzed N–N coupling and ring cleavage reactions of 3,5-Diphenyl-1H-pyrazole are studied, leading to the electro-organic synthesis of new heterocyclic compounds. This highlights its utility in synthetic organic chemistry and materials science (Zandi et al., 2021).
- Corrosion Inhibition : 3,5-Diphenyl-1H-pyrazole derivatives are examined as corrosion inhibitors, indicating their potential applications in protecting materials against corrosion (Ouici et al., 2016).
Theoretical and Computational Studies :
- Vibrational Spectroscopic Studies : Detailed vibrational spectroscopic studies, NMR, HOMO–LUMO, NLO, and NBO analyses of 3,5-Diphenyl-1H-pyrazole derivatives are performed to understand their electronic properties and potential applications in various fields (Demir et al., 2016).
Optical Properties and Luminescence :
- Photoluminescence Properties : Studies on 3,5-Diphenyl-1H-pyrazole derivatives with anthryl chromophores reveal their absorption and fluorescence properties, indicating potential applications in materials science and sensor technology (Dong et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-diphenyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHKUYQCEJILEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061565 | |
Record name | 1H-Pyrazole, 3,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-Diphenylpyrazole | |
CAS RN |
1145-01-3 | |
Record name | 3,5-Diphenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1145-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 3,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diphenylpyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole, 3,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazole, 3,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diphenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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